molecular formula C7H14ClN B1289022 2-Azabicyclo[2.2.2]octane hydrochloride CAS No. 5845-15-8

2-Azabicyclo[2.2.2]octane hydrochloride

Cat. No.: B1289022
CAS No.: 5845-15-8
M. Wt: 147.64 g/mol
InChI Key: HPKXYVYKZCJKIP-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]octane hydrochloride (2-ABHCl) is an organic compound that belongs to the azabicycloalkane family. It is an important intermediate in organic synthesis and has been used in a variety of laboratory experiments. This article will discuss the synthesis method of 2-ABHCl, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for its use.

Scientific Research Applications

Catalysis and Synthesis Enhancement:

  • 2-Azabicyclo[2.2.2]octane derivatives, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are utilized as catalysts and reagents in chemical synthesis. For instance, DABCO serves as a base in Michael addition reactions, an essential method for the diastereoselective and enantioselective formation of C-C bonds, and is also involved in the formation of various C-X bonds (Thirupathi et al., 2022).

Pharmaceutical Research:

  • Within pharmaceutical research, compounds with the 2-Azabicyclo[2.2.2]octane structure have been investigated for various applications. For instance, 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) shows potential for cancer therapy by displaying antitumor efficacy in several cancer models (Zhang et al., 2013).

Material Science:

  • The compound family also finds applications in material science, such as in the development of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs), biodegradable polymers, where 2-Azabicyclo[2.2.2]octane derivatives could potentially be used as catalysts or structural components in the polymerization process (Sun et al., 2007).

Safety and Hazards

The safety information for 2-Azabicyclo[2.2.2]octane hydrochloride includes the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding getting it in eyes, on skin, or on clothing, and not breathing in dust, vapor, mist, or gas .

Future Directions

2-Azabicyclo[2.2.2]octane scaffold has significant potential in the field of drug discovery . It has been applied as a key synthetic intermediate in several total syntheses . Its unique structure makes it a challenging scaffold to acquire .

Properties

IUPAC Name

2-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-3-7-4-2-6(1)5-8-7;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKXYVYKZCJKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621178
Record name 2-Azabicyclo[2.2.2]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5845-15-8
Record name 2-Azabicyclo[2.2.2]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azabicyclo[2.2.2]octane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 2
2-Azabicyclo[2.2.2]octane hydrochloride
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2-Azabicyclo[2.2.2]octane hydrochloride
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2-Azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 5
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Reactant of Route 6
2-Azabicyclo[2.2.2]octane hydrochloride
Customer
Q & A

Q1: What spectroscopic techniques were employed to analyze the structure of esters derived from 2-methyl-2-azabicyclo[2.2.2]octan-6-ols, and what information did they provide?

A1: Researchers utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy techniques to thoroughly analyze the structure of these esters []. These techniques included:

    Q2: How did X-ray crystallography complement the NMR studies in confirming the configurational assignment of these bicyclic compounds?

    A2: While NMR spectroscopy provided valuable information about the structure and connectivity of atoms in solution, X-ray crystallography provided a definitive three-dimensional structure of the molecule in its solid state []. Specifically, the crystal structure of 6-anti-(2-chlorobenzoyloxy)-2-methyl-2-azabicyclo[2.2.2]octane hydrochloride was determined. This provided visual confirmation of the spatial arrangement of atoms and confirmed the configurational assignment (syn or anti) at the 6-position, which was previously determined by NMR. The combined approach of NMR and X-ray crystallography offered a comprehensive understanding of the structure of these complex molecules.

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